molecular formula C18H22N2O6S4 B12141021 propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate

propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B12141021
M. Wt: 490.6 g/mol
InChI Key: IONXTFALAPLHKO-BUHFOSPRSA-N
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Description

Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazolidinone derivatives with propyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s thiazolidinone structure is crucial for its activity, as it can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 3-[dichloro-(3-oxo-3-propoxypropyl)stannyl]propanoate
  • (5E)-3-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is unique due to its specific thiazolidinone structure and the presence of multiple functional groups

Properties

Molecular Formula

C18H22N2O6S4

Molecular Weight

490.6 g/mol

IUPAC Name

propyl 3-[(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C18H22N2O6S4/c1-3-9-25-11(21)5-7-19-15(23)13(29-17(19)27)14-16(24)20(18(28)30-14)8-6-12(22)26-10-4-2/h3-10H2,1-2H3/b14-13+

InChI Key

IONXTFALAPLHKO-BUHFOSPRSA-N

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCC)/SC1=S

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCC)SC1=S

Origin of Product

United States

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